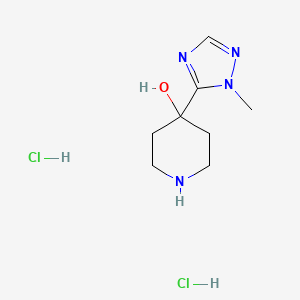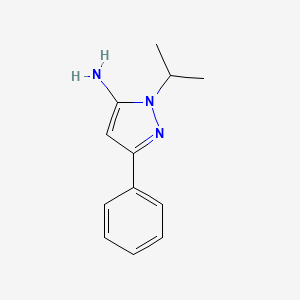
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family and is known for its unique properties that make it a promising candidate for research in the fields of medicine, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Chemistry of Pyrazoline Derivatives
Pyrazolines, including 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, are well-known for their diverse biological activities and significant role in the synthesis of various heterocyclic compounds. The chemistry of pyrazoline derivatives is vast, with applications in creating a wide range of biologically active compounds. Research has highlighted the synthesis methods and biological effects of pyrazoline derivatives, emphasizing their importance in medicinal chemistry and therapeutic applications. These compounds exhibit remarkable pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as pharmacophores makes them crucial for developing new therapeutic agents, showcasing the compound's potential in synthesizing biologically active molecules and exploring novel pharmacological properties (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Potential of Pyrazoline Derivatives
Recent studies have focused on the synthesis of pyrazoline derivatives to investigate their anticancer properties. These efforts aim to identify new therapeutic agents by exploiting the biological activities of pyrazoline compounds. The research has led to the development of various pyrazoline-based molecules with significant anticancer effects, demonstrating the compound's utility in creating potent anticancer agents. The exploration of pyrazoline derivatives in cancer research offers promising avenues for discovering new treatments and enhancing our understanding of their therapeutic potential (Ray et al., 2022).
Applications in Heterocyclic Compound Synthesis
The reactivity and versatility of pyrazoline derivatives, such as this compound, extend beyond therapeutic applications. They serve as crucial building blocks in synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and many others, highlighting the compound's significance in organic synthesis and chemical research. The ability to generate diverse heterocyclic structures from pyrazoline derivatives underpins their value in developing new materials, exploring chemical reactivity, and understanding the intricacies of molecular interactions (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
5-phenyl-2-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGGAULDBHZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355626-75-3 |
Source


|
| Record name | 5-phenyl-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





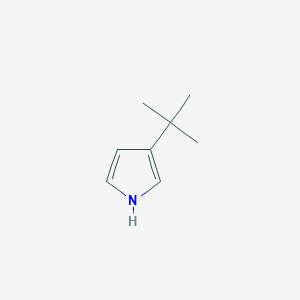
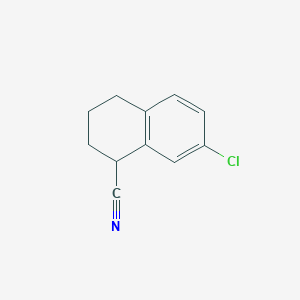
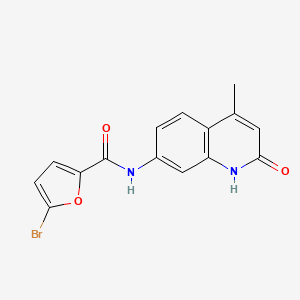

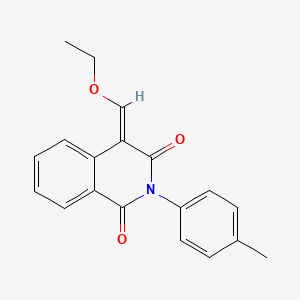
![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)


